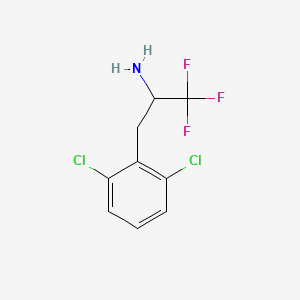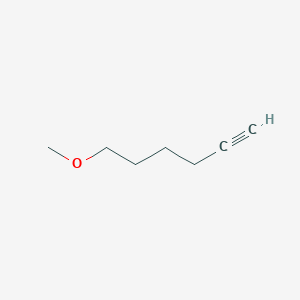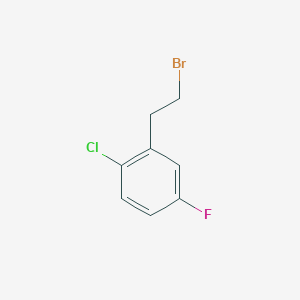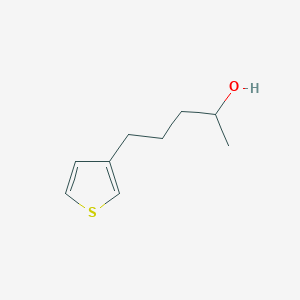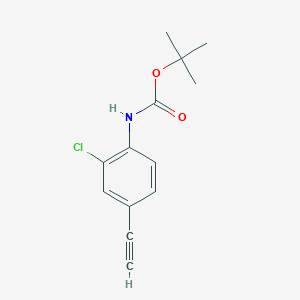
tert-Butyl (2-chloro-4-ethynylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-chloro-4-ethynylphenyl)carbamate: is an organic compound with the molecular formula C13H14ClNO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-4-ethynylphenyl)carbamate typically involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-chloro-4-ethynylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
tert-Butyl (2-chloro-4-ethynylphenyl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic compounds, including indoles with oxygen-containing substituents.
Biology: The compound is important in structure-activity relationship studies, particularly in the context of chloride channel blockers.
Medicine: It serves as a key intermediate in the synthesis of various bioactive compounds, highlighting its role in medicinal chemistry.
Industry: The compound’s derivatives are used in the development of new pesticides, showcasing its potential in agricultural chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloro-4-ethynylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on chloride channels or other biological targets to exert its effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (1-(2-chloro-4-ethynylphenyl)ethyl)carbamate
Comparison: tert-Butyl (2-chloro-4-ethynylphenyl)carbamate is unique due to its specific substitution pattern and the presence of both chloro and ethynyl groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the chloro group can influence its reactivity in substitution reactions, while the ethynyl group can affect its behavior in coupling reactions.
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-4-ethynylphenyl)carbamate |
InChI |
InChI=1S/C13H14ClNO2/c1-5-9-6-7-11(10(14)8-9)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16) |
InChI Key |
RYBOODUXIKTKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


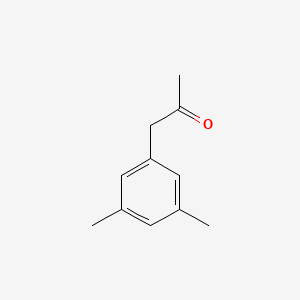
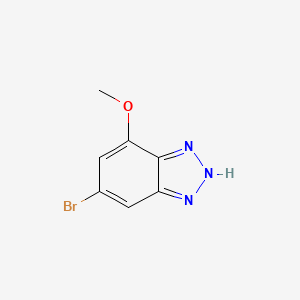
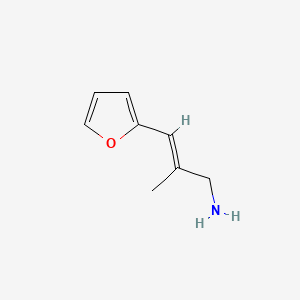

![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)

